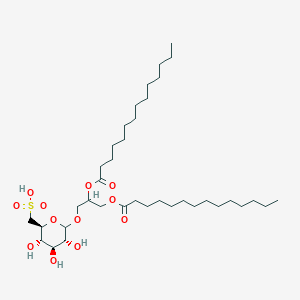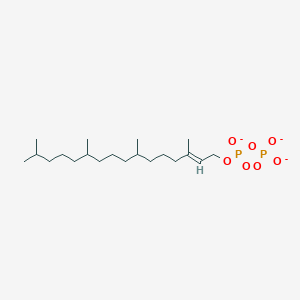
Hydrogen trithiocarbonate
Descripción general
Descripción
Hydrogen trithiocarbonate is a thiocarbonyl compound. It is a conjugate base of a carbonotrithioic acid. It is a conjugate acid of a trithiocarbonate.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Hydrogen trithiocarbonate has been identified as an inhibitor of mammalian carbonic anhydrases, with low micromolar affinities. Its binding mechanism is distinct from other inhibitors, as it binds monodentately to the Zn(II) ion in the enzyme, mimicking the binding of sulfonamide inhibitors. This discovery suggests that compounds incorporating hydrogen trithiocarbonate could lead to new classes of potent inhibitors (Temperini, Scozzafava, & Supuran, 2010).
Organic Synthesis
Trithiocarbonates serve as key precursors, intermediates, or protecting groups for thiol functionality in organic synthesis. Their versatility is highlighted in the synthesis of symmetrical, unsymmetrical, and cyclic trithiocarbonates, offering a wide range of applications in industrial and medical chemistry (Fallah-Mehrjardi, 2018).
Polymerization Catalysts and Agents
Trithiocarbonate RAFT agents have been shown to play a triple role in photopolymerization processes: as photocatalysts for oxygen removal, initiators, and RAFT agents for polymerization control. This discovery has implications for cost-effective industrial applications and the synthesis of functional polymeric materials without the need for pre-degassing the reaction mixtures (Fu, Xie, McKenzie, & Qiao, 2017).
Environmental Applications
Hydrogen trithiocarbonate has been explored for environmental applications, such as the removal of heavy metals from industrial wastewater. Studies have shown its effectiveness in precipitating copper, nickel, and tin from wastewater generated in the production of printed circuit boards, offering a potential method for enhancing the sustainability of industrial processes (Thomas, Zdebik, & Białecka, 2018).
Advanced Materials Development
The use of hydrogen trithiocarbonate for the decoration of carbon nanostructures has been investigated, providing a novel approach for the design of advanced carbon nanofillers. This method holds promise for enhancing the properties of materials used in various technological applications (Salice, Mauri, Castellino, De Marco, Bianchi, Virga, Tagliaferro, Simonutti, & Menna, 2013).
Propiedades
IUPAC Name |
hydrogen carbonotrithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCIEIDIFGZSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(S)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHS3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrogen trithiocarbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1262574.png)
![1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262575.png)
